Trp-Lys-Tyr-Met-Val-Met Trp-Lys-Tyr-Met-Val-Met
Brand Name: Vulcanchem
CAS No.: 496068-62-3
VCID: VC18501574
InChI: InChI=1S/C41H60N8O8S2/c1-24(2)35(40(55)47-33(41(56)57)17-20-59-4)49-38(53)32(16-19-58-3)46-39(54)34(21-25-12-14-27(50)15-13-25)48-37(52)31(11-7-8-18-42)45-36(51)29(43)22-26-23-44-30-10-6-5-9-28(26)30/h5-6,9-10,12-15,23-24,29,31-35,44,50H,7-8,11,16-22,42-43H2,1-4H3,(H,45,51)(H,46,54)(H,47,55)(H,48,52)(H,49,53)(H,56,57)/t29-,31-,32-,33-,34-,35-/m0/s1
SMILES:
Molecular Formula: C41H60N8O8S2
Molecular Weight: 857.1 g/mol

Trp-Lys-Tyr-Met-Val-Met

CAS No.: 496068-62-3

Cat. No.: VC18501574

Molecular Formula: C41H60N8O8S2

Molecular Weight: 857.1 g/mol

* For research use only. Not for human or veterinary use.

Trp-Lys-Tyr-Met-Val-Met - 496068-62-3

Specification

CAS No. 496068-62-3
Molecular Formula C41H60N8O8S2
Molecular Weight 857.1 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid
Standard InChI InChI=1S/C41H60N8O8S2/c1-24(2)35(40(55)47-33(41(56)57)17-20-59-4)49-38(53)32(16-19-58-3)46-39(54)34(21-25-12-14-27(50)15-13-25)48-37(52)31(11-7-8-18-42)45-36(51)29(43)22-26-23-44-30-10-6-5-9-28(26)30/h5-6,9-10,12-15,23-24,29,31-35,44,50H,7-8,11,16-22,42-43H2,1-4H3,(H,45,51)(H,46,54)(H,47,55)(H,48,52)(H,49,53)(H,56,57)/t29-,31-,32-,33-,34-,35-/m0/s1
Standard InChI Key VQBTUIJFUPRJOH-LXOXETEGSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N
Canonical SMILES CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N

Introduction

Chemical Structure and Physicochemical Properties

Primary Sequence and Stereochemistry

WKYMVm is composed of six amino acids: tryptophan (Trp), lysine (Lys), tyrosine (Tyr), methionine (Met), valine (Val), and a terminal D-methionine (d-Met). The presence of a D-amino acid at the C-terminus enhances its metabolic stability and receptor binding affinity . The peptide’s IUPAC name is L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl-D-methionine, and its SMILES notation is:
CC(C)[C@@H](C(=O)N[C@H](CCSC)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N\text{CC(C)[C@@H](C(=O)N[C@H](CCSC)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N} .

Table 1: Key Chemical Properties of WKYMVm

PropertyValue
Molecular FormulaC41H60N8O8S2C_{41}H_{60}N_8O_8S_2
Molecular Weight857.1 g/mol
CAS Number187986-17-0, 211868-45-0
SolubilityWater-soluble
StabilitySensitive to proteolytic cleavage

Structural Features Influencing Activity

The aromatic residues Trp and Tyr contribute to hydrophobic interactions with FPRs, while the positively charged Lys residue may facilitate binding to negatively charged receptor domains. The inclusion of methionine and valine enhances conformational flexibility, allowing the peptide to adopt optimal binding poses .

Biological Activity and Receptor Interactions

Agonist Potency Across FPR Subtypes

WKYMVm activates all three human FPR subtypes with nanomolar efficacy:

  • FPR1: EC50_{50} = 75 pM

  • FPR2: EC50_{50} = 75 pM

  • FPR3: EC50_{50} = 3 nM .

In murine FPR (mFPR), the peptide induces calcium mobilization with an EC50_{50} of 1.2–1.5 nM, compared to 200 nM for fMLF . This superior potency is attributed to its ability to bind non-overlapping sites on the receptor, as evidenced by cross-desensitization experiments .

Calcium Mobilization and Chemotaxis

In transfected rat basophilic leukemia (RBL) cells expressing mFPR, WKYMVm (1 nM) triggers rapid intracellular calcium flux, whereas fMLF requires 100 nM to achieve comparable effects . Chemotaxis assays reveal a bell-shaped dose-response curve, with optimal migration at 1 nM for WKYMVm versus 100 nM for fMLF .

MAP Kinase Activation

WKYMVm stimulates phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) within 1–5 minutes in both human and murine FPR-expressing cells. At 50 nM, it induces robust ERK activation, while fMLF shows minimal activity at this concentration .

Table 2: Comparative Pharmacodynamics of WKYMVm and fMLF in mFPR

ParameterWKYMVm (EC50_{50})fMLF (EC50_{50})
Calcium Mobilization1.5 nM200 nM
Chemotaxis1 nM100 nM
ERK1/2 Phosphorylation50 nM>1 μM

Mechanism of Action and Signaling Pathways

Survival Signaling in Monocytes

Through protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K)-dependent pathways, WKYMVm promotes monocyte survival by upregulating anti-apoptotic proteins like Bcl-2 . This pro-survival effect is critical for its role in enhancing innate immune responses.

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